molecular formula C22H25NO7 B2744733 2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE CAS No. 1093406-56-4

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE

Cat. No.: B2744733
CAS No.: 1093406-56-4
M. Wt: 415.442
InChI Key: MEMWJQGJQSNYKB-UHFFFAOYSA-N
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Description

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: is a complex organic compound with a unique structure that combines multiple functional groups, including acetamido, hydroxy, hydroxymethyl, and phenylmethoxy groups

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.

Mode of Action

The compound interacts with COX-2, potentially inhibiting its activity This interaction could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain

Biochemical Pathways

The compound likely affects the prostaglandin synthesis pathway by inhibiting COX-2 . This could lead to downstream effects such as a reduction in inflammation and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxan ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the acetamido group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Hydroxylation and hydroxymethylation: These steps can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide for hydroxylation, and formaldehyde for hydroxymethylation.

    Phenylmethoxy group addition: This can be achieved through etherification reactions using phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

2-(BENZYLOXY)-3-ACETAMIDO-5-HYDROXY-6-(HYDROXYMETHYL)OXAN-4-YL BENZOATE: can be compared with other similar compounds, such as:

    [5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    [5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-ethoxyoxan-4-yl] benzoate: Similar structure but with an ethoxy group instead of a phenylmethoxy group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-14(25)23-18-20(30-21(27)16-10-6-3-7-11-16)19(26)17(12-24)29-22(18)28-13-15-8-4-2-5-9-15/h2-11,17-20,22,24,26H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMWJQGJQSNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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